Dibenzyl tridecanedioate Dibenzyl tridecanedioate
Brand Name: Vulcanchem
CAS No.: 52175-11-8
VCID: VC13816254
InChI: InChI=1S/C27H36O4/c28-26(30-22-24-16-10-8-11-17-24)20-14-6-4-2-1-3-5-7-15-21-27(29)31-23-25-18-12-9-13-19-25/h8-13,16-19H,1-7,14-15,20-23H2
SMILES: C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCC(=O)OCC2=CC=CC=C2
Molecular Formula: C27H36O4
Molecular Weight: 424.6 g/mol

Dibenzyl tridecanedioate

CAS No.: 52175-11-8

Cat. No.: VC13816254

Molecular Formula: C27H36O4

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

Dibenzyl tridecanedioate - 52175-11-8

Specification

CAS No. 52175-11-8
Molecular Formula C27H36O4
Molecular Weight 424.6 g/mol
IUPAC Name dibenzyl tridecanedioate
Standard InChI InChI=1S/C27H36O4/c28-26(30-22-24-16-10-8-11-17-24)20-14-6-4-2-1-3-5-7-15-21-27(29)31-23-25-18-12-9-13-19-25/h8-13,16-19H,1-7,14-15,20-23H2
Standard InChI Key BHLFKFUUCHJGGC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCC(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics of Dibenzyl Tridecanedioate

Molecular Architecture

Dibenzyl tridecanedioate consists of a 13-carbon dicarboxylic acid (tridecanedioic acid) esterified with two benzyl alcohol groups. The IUPAC name for this compound is dibenzyl tridecanedioate, reflecting its diester classification. Key structural features include:

  • Central aliphatic chain: A linear 13-carbon backbone derived from tridecanedioic acid, contributing to the compound’s hydrophobicity and flexibility.

  • Benzyl ester termini: Two benzyl groups attached via ester linkages, enhancing aromatic interactions and influencing solubility in organic solvents.

The compound’s SMILES notation, \text{C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCC(=O)OCC2=CC=CC=C2, underscores its symmetrical structure.

Physicochemical Properties

While experimental data on dibenzyl tridecanedioate’s physical properties are sparse, inferences can be drawn from structurally analogous diesters:

PropertyValue/CharacteristicsBasis for Inference
SolubilityLow in water; soluble in DMSO, chloroformSimilar long-chain diesters
Melting PointEstimated 50–70°CComparative analysis
StabilityStable under ambient conditionsEster group resilience

The compound’s extended carbon chain likely reduces crystallinity compared to shorter-chain diesters, favoring amorphous solid or viscous liquid states at room temperature.

Synthesis and Industrial Production

Conventional Synthesis Routes

Dibenzyl tridecanedioate is typically synthesized via acid-catalyzed esterification:

Tridecanedioic acid+2Benzyl alcoholH+Dibenzyl tridecanedioate+2H2O\text{Tridecanedioic acid} + 2 \text{Benzyl alcohol} \xrightarrow{\text{H}^+} \text{Dibenzyl tridecanedioate} + 2 \text{H}_2\text{O}

This method employs sulfuric acid or p-toluenesulfonic acid as catalysts, with yields optimized through azeotropic removal of water. Alternative approaches include:

  • Steglich esterification: Uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for milder conditions.

  • Enzymatic catalysis: Lipases in non-aqueous media, though less common due to cost.

Scalability and Industrial Relevance

Industrial production faces challenges in purifying the long-chain diester, necessitating fractional distillation or recrystallization. Despite this, the compound’s applications in polymer plasticization and specialty lubricants justify its synthesis at scale.

Applications in Materials Science and Organic Synthesis

Polymer Science

Dibenzyl tridecanedioate serves as a plasticizer for polyvinyl chloride (PVC) and polyesters, improving flexibility without compromising thermal stability. Its long aliphatic chain reduces migration rates compared to phthalate alternatives.

Synthetic Intermediate

The compound’s ester groups are amenable to hydrolysis or transesterification, enabling its use in synthesizing:

  • Tridecanedioic acid derivatives: Via saponification for biodegradable polymers.

  • Functionalized benzyl alcohols: Through reduction or Grignard reactions.

Comparative Analysis with Structurally Related Compounds

The table below contrasts dibenzyl tridecanedioate with common diesters:

CompoundMolecular FormulaKey ApplicationsStructural Distinctions
Dibenzyl tridecanedioateC27H36O4\text{C}_{27}\text{H}_{36}\text{O}_{4}Polymer plasticizers, lubricants13-carbon chain, two benzyl groups
Dibutyl phthalateC16H22O4\text{C}_{16}\text{H}_{22}\text{O}_{4}Cosmetic plasticizersShorter chain, higher volatility
Dibenzyl benzene-1,3-dicarboxylateC22H18O4\text{C}_{22}\text{H}_{18}\text{O}_{4}Photoresist materialsAromatic backbone, rigid structure

This comparison highlights dibenzyl tridecanedioate’s balance of flexibility and aromaticity, positioning it uniquely for materials requiring both durability and processability .

Future Research Directions

Mechanistic Studies

  • Structure-activity relationships: Elucidating how chain length and substituents affect material and biological properties.

  • Degradation pathways: Environmental persistence and metabolites under UV or microbial exposure.

Advanced Applications

  • Drug delivery systems: Utilizing ester cleavage for controlled release.

  • Green chemistry: Enzymatic synthesis routes to enhance sustainability.

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